2,2'-Dimethylbenzidine

概要

説明

2,2'-Dimethylbenzidine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

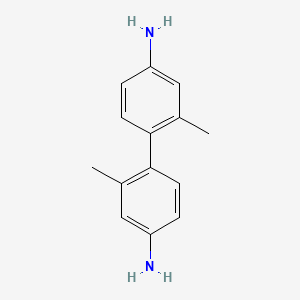

2,2'-Dimethylbenzidine (DMB) is an organic compound classified as a diamine, structurally characterized by two methyl groups attached to the benzidine framework. Its chemical formula is C₁₄H₁₆N₂, and it has garnered attention due to its potential biological activities, particularly its genotoxic and carcinogenic properties.

- Molecular Weight : Approximately 248.76 g/mol

- Appearance : Light tan solid

- Solubility : Soluble in water, forming acidic solutions

- Incompatibility : Reactive with strong oxidizing agents

Genotoxicity and Carcinogenicity

Research has demonstrated that this compound exhibits significant genotoxic effects. It has been shown to induce mutations in bacterial strains such as Salmonella typhimurium, supporting its classification as a potential carcinogen. Studies have also indicated that its metabolites can form DNA adducts, which are critical in the development of cancer .

Case Studies and Research Findings

-

Animal Studies :

- In a study conducted by the National Toxicology Program (NTP), F344/N rats were administered varying doses of 3,3'-dimethylbenzidine dihydrochloride (a related compound) over 14 months. The results indicated a clear increase in neoplastic lesions, particularly in the liver and lungs of male rats .

- Another study reported significant histopathological changes in organs such as the liver and kidneys when high concentrations of DMB were administered to animal models.

-

Mutagenicity Tests :

- DMB was found to be mutagenic in specific strains of Salmonella with metabolic activation but not in others without activation. This suggests that metabolic processes may play a role in its mutagenic potential .

- Sister-chromatid exchanges and chromosomal aberrations were observed in Chinese hamster ovary (CHO) cells exposed to DMB without metabolic activation, indicating direct DNA damage .

Biological Activity Summary Table

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and induce DNA damage. The formation of reactive metabolites leads to the generation of free radicals, which can cause oxidative stress and subsequent cellular damage. This mechanism is crucial for understanding its role as a potential carcinogen.

Regulatory Status

Due to its identified risks, this compound is subject to regulatory scrutiny. It is classified under various environmental health guidelines due to its potential impact on human health and the environment . The compound's use is restricted in many applications, particularly those involving direct human exposure.

科学的研究の応用

Dye Production

Dye Intermediate

2,2'-Dimethylbenzidine serves as a crucial intermediate in the synthesis of azo dyes and other pigments. These dyes are widely used in textiles, plastics, and inks due to their vibrant colors and stability. The compound's ability to form stable bonds with various substrates makes it a preferred choice in the dye industry.

Synthesis Methods

The production of this compound typically involves the reduction of 2,2'-dinitrobenzidine. Various methods can be employed for this reduction, including catalytic hydrogenation and chemical reduction using reducing agents like iron or zinc. The synthesis process is scalable, allowing for large-scale production while maintaining high purity through purification techniques such as recrystallization.

Biological Research

Mutagenicity Studies

Research has shown that this compound exhibits mutagenic properties. It can form reactive intermediates that interact with DNA, potentially leading to genetic mutations. Studies have demonstrated its capacity to induce unscheduled DNA synthesis and chromosomal aberrations in mammalian cells . This mutagenic potential is significant for understanding the compound's role in carcinogenesis.

Toxicological Assessments

Toxicological studies have been conducted to evaluate the health risks associated with exposure to this compound. For instance, studies on rats have revealed a correlation between exposure to this compound and the development of tumors in various organs, including the liver and skin . These findings underscore the importance of assessing the safety of compounds used in industrial applications.

Case Studies and Research Findings

Environmental Impact

The environmental implications of using this compound are also significant. As a component in dye production, its release into water systems can lead to contamination and ecological harm. Regulatory assessments have been initiated to monitor its presence in consumer products and industrial waste .

特性

IUPAC Name |

4-(4-amino-2-methylphenyl)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIMZXITLDTULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043860 | |

| Record name | 2,2'-Dimethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-67-3 | |

| Record name | 2,2′-Dimethyl-4,4′-diaminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dimethylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Tolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dimethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIMETHYLBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O23M27FP1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of m-Tolidine?

A1: m-Tolidine has the molecular formula C14H18N2 and a molecular weight of 214.30 g/mol.

Q2: Are there any available spectroscopic data for m-Tolidine?

A2: While specific spectroscopic data isn't provided in the abstracts, researchers have used techniques like X-ray crystallography [, ], 1HNMR [], and IR spectroscopy [] to characterize m-Tolidine and its derivatives.

Q3: How does m-Tolidine impact the properties of materials it is incorporated into?

A3: Studies on polyimide aerogels show that incorporating m-Tolidine as a diamine can influence various properties:

- Shrinkage: Aerogels with m-Tolidine exhibit less shrinkage compared to those using p-phenylenediamine, while increasing the m-Tolidine fraction further reduces shrinkage [].

- Flexibility: Replacing a portion of 4,4'-oxydianiline with m-Tolidine helps maintain the flexibility of thin polyimide aerogel films [].

- Mechanical Properties: Aerogels incorporating m-Tolidine demonstrate high compressive modulus [].

Q4: What are some potential applications of m-Tolidine?

A4: Based on the research, m-Tolidine shows promise in several applications:

- Membranes: m-Tolidine has been investigated as a component in polyamide thin-film composite membranes for ethanol dehydration [].

- Polyimide Aerogels: m-Tolidine is a key building block for polyimide aerogels, which have potential uses in various fields:

- High-Temperature Insulation: Their high porosity, low density, and good thermal stability make them suitable for insulation in aerospace, automotive, and other high-temperature applications [, , , ].

- Lightweight Antennas: Their low dielectric constants make them promising substrates for lightweight patch antennas used in aerospace applications [].

- Nanoparticle Filtration: Polyimide aerogels with tailored pore structures show potential as filter media for removing airborne nanoparticles [].

Q5: How does the structure of m-Tolidine, particularly the methyl groups, affect its properties?

A5: The methyl groups in m-Tolidine introduce steric hindrance, impacting its coplanarity compared to o-Tolidine. Research on dye adsorption by cellulose revealed that o-Tolidine, with a more coplanar structure, has a higher affinity for cellulose than m-Tolidine []. This highlights the influence of steric effects on molecular interactions and subsequent material properties.

Q6: How does modifying the structure of m-Tolidine derivatives affect polymer properties?

A6: Studies on polyimide aerogels demonstrate that incorporating flexible aliphatic spacers between aromatic rings in the diamine backbone, partially replacing m-Tolidine, can further enhance flexibility []. This modification allows for bendable aerogels at greater thicknesses, broadening their potential applications.

Q7: Have computational methods been used to study m-Tolidine or its derivatives?

A7: Yes, researchers have employed molecular simulations to study the curing process of epoxy resins using m-Tolidine and its fluorinated analog, TFMB []. This approach helps predict material characteristics and understand the impact of structural modifications on curing behavior and glass transition temperatures.

Q8: What is the historical context of research on m-Tolidine?

A8: Early studies on m-Tolidine date back to the early 20th century, focusing on its properties as a dye and its colloidal behavior in solution [, , ]. X-ray crystallography studies in the mid-20th century provided insights into its molecular structure [, , ]. More recently, research has shifted towards its applications in high-performance polymers and materials, particularly polyimide aerogels [, , , , , , ]. This shift reflects the evolving interest in m-Tolidine's utility beyond its traditional role as a dye.

Q9: Are there any known alternatives or substitutes for m-Tolidine in specific applications?

A9: Researchers are actively exploring alternative cross-linkers for polyimide aerogels to improve cost-effectiveness and potentially address thermal stability limitations:

- Triisocyanate: Using a commercially available triisocyanate as a cross-linker has shown promise in producing polyimide aerogels with comparable or even higher compressive moduli than those made with other cross-linkers []. This highlights the potential for developing more cost-effective alternatives to traditional cross-linkers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。